molecular formula C32H52N2O14 B12380449 Sco-peg8-nhs

Sco-peg8-nhs

Cat. No.: B12380449
M. Wt: 688.8 g/mol
InChI Key: PLARPNUNIGVSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sco-peg8-nhs is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is often used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the field of targeted protein degradation. The compound contains both SCO and NHS esters, which can covalently bind to amino groups, particularly those of lysine residues in proteins or peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sco-peg8-nhs involves the reaction of SCO with PEG8 and NHS esters. The PEGylation process typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under neutral or weakly basic conditions (pH 7-9) to ensure the efficient formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or column chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Sco-peg8-nhs primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds. The compound can also participate in PEGylation reactions, where it adds polyethylene glycol chains to proteins or peptides .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound are PEGylated proteins or peptides. These products exhibit increased stability, reduced aggregation, and enhanced solubility .

Scientific Research Applications

Sco-peg8-nhs has a wide range of applications in scientific research:

Mechanism of Action

Sco-peg8-nhs exerts its effects through the formation of stable amide bonds with primary amines in proteins or peptides. The NHS ester reacts with the amino groups, particularly those of lysine residues, resulting in the covalent attachment of the PEG chain. This PEGylation process enhances the stability, solubility, and bioavailability of the modified proteins or peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sco-peg8-nhs is unique due to its specific combination of SCO and NHS esters, which allows for efficient and selective PEGylation of proteins and peptides. Its use as a PROTAC linker also sets it apart from other PEGylation reagents, making it a valuable tool in the field of targeted protein degradation .

Properties

Molecular Formula

C32H52N2O14

Molecular Weight

688.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H52N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h28H,1-4,6,8-27H2,(H,33,38)

InChI Key

PLARPNUNIGVSBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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